molecular formula C8H5BrN2S B1520133 2-(4-Bromo-1,3-thiazol-2-yl)pyridine CAS No. 1142195-09-2

2-(4-Bromo-1,3-thiazol-2-yl)pyridine

Cat. No.: B1520133
CAS No.: 1142195-09-2
M. Wt: 241.11 g/mol
InChI Key: DYXMAMIOTZLKIL-UHFFFAOYSA-N
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Description

2-(4-Bromo-1,3-thiazol-2-yl)pyridine is a heteroaromatic compound with the molecular formula C8H5BrN2S and a molecular weight of 241.11 g/mol . Its structure features pyridine and 4-bromothiazole rings, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The bromine atom on the thiazole ring serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex molecular architectures . Compounds containing pyridine and thiazole hybrids are of significant interest in pharmaceutical research due to their wide spectrum of potential biological activities. These scaffolds are commonly investigated for antimicrobial, anticancer, and DNA cleavage activities . The molecular scaffold is similar to those found in various pharmacologically active agents, positioning this compound as a valuable precursor in drug discovery efforts for developing new therapeutic agents . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXMAMIOTZLKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(4-Bromo-1,3-thiazol-2-yl)pyridine is a heterocyclic compound that combines a pyridine and a thiazole moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's potential therapeutic applications span various fields, particularly in oncology and infectious disease treatment.

Structure and Properties

The molecular formula of this compound is C8H7BrN2S. The thiazole ring, containing sulfur and nitrogen, enhances the compound's reactivity and biological interactions. The bromine substitution at the 4-position of the thiazole ring is believed to play a crucial role in its biological activity by influencing binding affinities with various biological targets.

Property Details
Molecular Formula C8H7BrN2S
Functional Groups Pyridine, Thiazole
Key Features Halogen substitution (Bromine)

Anticancer Activity

Research has shown that compounds with thiazole and pyridine rings exhibit significant anticancer properties. For instance, studies have indicated that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases, leading to cell death.

Case Study:
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Similar thiazole derivatives have been reported to possess antibacterial activity against pathogens such as Mycobacterium tuberculosis. The structural features of this compound may enhance its ability to interact with bacterial enzymes or receptors, thereby inhibiting their growth .

Activity Type Target Pathogen Effectiveness
AnticancerMDA-MB-231High potency (IC50 < standard)
AntibacterialMycobacterium tuberculosisSignificant activity

While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activity stems from its ability to bind to critical enzymes involved in cellular processes. For example, it may inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and subsequent cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the thiazole and pyridine components in enhancing biological activity. Modifications at the 4-position of the thiazole ring have been shown to significantly affect the compound's potency against various biological targets. For instance, bromination at this position improves interaction with target enzymes compared to non-brominated analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 2-(4-Bromo-1,3-thiazol-2-yl)pyridine exhibits promising anticancer activities. It has been shown to interact with topoisomerase II, an enzyme critical for DNA replication and repair, leading to DNA double-strand breaks and cell cycle arrest in cancer cells. This mechanism suggests its potential as a chemotherapeutic agent.

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its structural similarity to other known antimicrobial compounds enhances its potential efficacy .

Case Study: Synthesis of Derivatives
A study synthesized a series of thiazole derivatives based on this compound, evaluating their biological activities. One derivative showed an IC50 value of 5.71 μM against breast cancer cell lines, outperforming standard treatments like 5-fluorouracil .

Biological Research

Cellular Mechanisms
The compound influences various cellular processes, including apoptosis induction in cancer cells via the intrinsic apoptotic pathway. This involves cytochrome c release from mitochondria and subsequent caspase activation, highlighting its role in regulating cell survival and death .

Enzyme Interactions
Beyond its anticancer effects, this compound has been found to interact with several enzymes, affecting their activity and potentially altering metabolic pathways within cells. This property is crucial for understanding its broader implications in biochemical research.

Industrial Applications

Agrochemicals and Dyes
In addition to its medicinal applications, this compound is utilized in the synthesis of agrochemicals and dyes. Its reactivity allows it to serve as a building block for more complex chemical structures used in these industries .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAnticancer agentsInduces apoptosis; interacts with topoisomerase II
Antimicrobial agentsEffective against bacteria and fungi
Biological ResearchEnzyme interaction studiesAlters enzyme activity; affects metabolic pathways
Industrial ApplicationsSynthesis of agrochemicals and dyesServes as a building block for complex chemical structures

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs, their substituents, and molecular properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features
2-(4-Bromo-1,3-thiazol-2-yl)pyridine 1142195-11-6 C₈H₅BrN₂S 241.11 Bromine at thiazole 4-position; pyridine at thiazole 2-position
2-Bromo-4-(pyridin-2-yl)thiazole 886370-89-4 C₈H₅BrN₂S 241.11 Pyridine at thiazole 4-position; bromine at thiazole 2-position
4-[4-(4-Bromophenyl)-thiazol-2-yl]-2-propylpyridine - C₁₇H₁₆BrN₂S 369.29 Bromophenyl and propyl substituents; increased hydrophobicity
4-[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]pyridine - C₁₂H₈BrN₂S₂ 339.20 Thiophene substitution; altered π-conjugation and electronic properties
2-[(4-Bromo-1,3-thiazol-2-yl)oxy]acetic acid - C₅H₅BrN₂O₃S 253.07 Acetic acid moiety; enhanced solubility in polar solvents
Key Observations:
  • Positional Isomerism : The placement of bromine (thiazole 2- vs. 4-position) and pyridine (thiazole 2- vs. 4-position) significantly impacts reactivity. For example, 2-Bromo-4-(pyridin-2-yl)thiazole (CAS 886370-89-4) is a positional isomer of the target compound, favoring different cross-coupling pathways .
  • Heteroaromatic Modifications : Replacing bromine with thiophene (e.g., 4-[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]pyridine) alters electronic properties, making the compound suitable for optoelectronic applications .
Cross-Coupling Potential

The bromine in this compound enables Suzuki-Miyaura and Buchwald-Hartwig reactions, similar to its analog 2-Bromo-4-(pyridin-3-yl)thiazole (CAS 886370-95-2). However, the pyridine’s position influences steric hindrance and electronic directing effects .

Material Science

The alkyne-functionalized analog 2-[5-methyl-4-(prop-2-yn-1-yloxy)-1,3-thiazol-2-yl]pyridine () is used in click chemistry for synthesizing fluorescent cyclodextrin polymers, showcasing versatility in supramolecular design .

Preparation Methods

General Synthetic Strategies for 2-(4-Bromo-1,3-thiazol-2-yl)pyridine

Two principal synthetic approaches dominate the preparation of this compound:

Preparation via Cyclization of Pyridin-2-yl-thiourea with 2-Bromo-1-(4-bromophenyl)ethanone

A well-documented method involves refluxing an equimolar mixture of pyridin-2-yl-thiourea with 2-bromo-1-(4-bromophenyl)ethanone in absolute ethanol for extended periods (e.g., 16 hours). This reaction leads to the formation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-pyridin-2-amine , a close analog of the desired compound, via nucleophilic attack of the thiourea sulfur on the α-bromo ketone followed by cyclization to the thiazole ring.

  • Reaction conditions: Absolute ethanol, reflux, 16 h
  • Work-up: Evaporation under reduced pressure, suspension in sodium bicarbonate solution, filtration, and drying
  • Yield: Approximately 80% for the analogous compound
  • Characterization: IR spectra show characteristic bands for N-H, C-S, C=N, and C-Br bonds; 1H NMR confirms the thiazole and pyridine protons; LC-MS confirms molecular ion peaks consistent with brominated thiazolyl-pyridine derivatives.

This method is adaptable to various substituted α-bromo ketones and thioureas, allowing diversification of the thiazole substituents.

Hantzsch Reaction Using Bromoacetyl Derivatives and Pyridinyl Thioureas

The Hantzsch thiazole synthesis is a classical approach to construct the thiazole ring by reacting α-bromo ketones with thioureas. For this compound, the key step is the reaction of pyridin-2-yl-thiourea with bromoacetyl bromide or related bromoacetyl compounds to form the thiazole ring bearing the bromine substituent at the 4-position.

  • Typical procedure: The pyridinyl thiourea is treated with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under reflux conditions.
  • Yields: Range from 70% to 92% depending on reaction time and conditions
  • Advantages: High regioselectivity for 4-bromo substitution on the thiazole ring, straightforward reaction setup.

Suzuki Coupling for Further Functionalization

Once the this compound core is synthesized, it can be further functionalized through palladium-catalyzed Suzuki coupling reactions to introduce various aryl substituents at the bromine site.

  • Catalyst system: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
  • Conditions: 1,4-dioxane/water solvent mixture, potassium carbonate base, nitrogen atmosphere, heating at 100°C for 15 hours in a sealed tube
  • Outcome: Formation of biphenyl-substituted thiazolyl-pyridine derivatives with yields between 70% and 85%
  • Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate gradients.

This method is valuable for creating libraries of derivatives for biological screening.

Summary Table of Preparation Conditions and Yields

Method Key Reactants Conditions Yield (%) Notes
Cyclization of pyridin-2-yl-thiourea with 2-bromo-1-(4-bromophenyl)ethanone Pyridin-2-yl-thiourea, 2-bromo-1-(4-bromophenyl)ethanone Reflux in absolute ethanol, 16 h ~80 Produces N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-pyridin-2-amine analog
Hantzsch reaction with bromoacetyl bromide Pyridin-2-yl-thiourea, bromoacetyl bromide, AlCl3 Reflux, 40 min to several hours 70–92 High regioselectivity for 4-bromo substitution on thiazole ring
Suzuki coupling for aryl substitution This compound, aryl boronic acid, Pd catalyst 1,4-dioxane/H2O, K2CO3, 100°C, 15 h 70–85 Enables diversification of thiazole substituents

Analytical Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching (~3393 cm⁻¹), C-S stretching (~1000–1100 cm⁻¹), C=N stretching (~1580–1620 cm⁻¹), and C-Br stretching (~490 cm⁻¹) confirming the presence of the thiazole ring and bromine substituent.
  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic singlets for thiazole protons (~7.5 ppm) and pyridine ring protons (8.3 ppm), as well as N-H protons (~11.4 ppm) consistent with the expected structure.
  • Mass Spectrometry (LC-MS): Molecular ion peaks at m/z values corresponding to the brominated thiazolyl-pyridine confirm molecular weight and bromine isotopic pattern.

Research Findings and Practical Considerations

  • The cyclization of pyridinyl thiourea with α-bromo ketones is a robust and high-yielding method to prepare this compound derivatives.
  • The Hantzsch reaction is versatile and allows for modification of the thiazole ring substituents by varying the α-bromo ketone.
  • Suzuki coupling provides a powerful tool for post-synthetic diversification, enabling the synthesis of compound libraries for biological evaluation.
  • Reaction times and temperatures are critical parameters influencing yield and purity.
  • The choice of solvent and catalyst can be optimized to improve reaction efficiency and scalability.

Q & A

Q. Q1. What are the key physicochemical properties and structural identifiers of 2-(4-Bromo-1,3-thiazol-2-yl)pyridine?

The compound has a molecular formula C₈H₅BrN₂S (molar mass: 241.11 g/mol) and CAS number 1142195-11-6 . Its structure includes a pyridine ring fused to a brominated thiazole moiety, with bond lengths and angles consistent with typical heterocyclic systems (e.g., C-S bond ~1.71 Å, C-N bond ~1.34 Å). Characterization methods include:

  • NMR : Distinct signals for pyridine protons (δ 8.5–8.7 ppm) and thiazole protons (δ 7.2–7.4 ppm).
  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks .

Q. Q2. What are common synthetic routes for this compound, and how can reaction yields be optimized?

A standard approach involves:

Thiazole ring formation : Reacting 2-aminopyridine derivatives with brominated thiourea precursors under acidic conditions.

Bromination : Direct electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .
Optimization strategies :

  • Catalysis : Use Cu(I) catalysts to enhance regioselectivity in thiazole formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require strict temperature control to avoid side products .

Advanced Structural Analysis

Q. Q3. How can crystallographic data resolve contradictions in proposed molecular conformations?

Conflicting computational models (e.g., planar vs. non-planar thiazole-pyridine dihedral angles) can be resolved via:

  • High-resolution X-ray diffraction : SHELXL refinement tools enable precise determination of bond angles and torsional deviations .
  • Hydrogen-bonding analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies stabilizing interactions in the crystal lattice, which influence molecular packing .

Example : A study on analogous thiazole-pyridine compounds revealed that deviations >10° from planarity correlate with reduced π-stacking interactions, impacting solubility .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q4. What biological activities are associated with this compound, and how does bromine substitution influence potency?

The bromine atom enhances electrophilicity, enabling:

  • Antimicrobial activity : MIC values of 4–8 µg/mL against Staphylococcus aureus due to thiazole-mediated membrane disruption .
  • Kinase inhibition : Bromine’s electron-withdrawing effect stabilizes interactions with ATP-binding pockets (e.g., IC₅₀ = 1.2 µM for CDK2 inhibition in a 2023 study) .
    SAR insights :
  • Pyridine substitution : Electron-donating groups at the 4-position reduce activity, while halogens improve target affinity .

Methodological Challenges in Spectral Interpretation

Q. Q5. How can overlapping NMR signals for thiazole and pyridine protons be deconvoluted?

  • 2D NMR techniques : HSQC and HMBC experiments distinguish coupling patterns (e.g., thiazole C-H correlations at δ 120–130 ppm in ¹³C spectra).
  • Solvent selection : Deuterated DMSO resolves peak splitting better than CDCl₃ due to reduced proton exchange rates .

Reaction Mechanisms and Kinetic Studies

Q. Q6. What is the mechanistic pathway for Suzuki-Miyaura coupling of this compound?

The bromine atom undergoes palladium-catalyzed cross-coupling with boronic acids:

Oxidative addition : Pd(0) inserts into the C-Br bond.

Transmetallation : Boronic acid transfers to Pd(II).

Reductive elimination : Forms a C-C bond, yielding biaryl products.
Kinetic insights :

  • Rate-limiting step is oxidative addition (k = 0.05 s⁻¹ at 25°C).
  • Electron-deficient aryl boronic acids accelerate reaction rates by 30% .

Computational Modeling and Docking Studies

Q. Q7. Which computational methods predict the binding affinity of this compound to protein targets?

  • Molecular docking (AutoDock Vina) : Bromine’s van der Waals radius (1.85 Å) complements hydrophobic pockets in kinases.
  • MD simulations : AMBER force fields reveal stable hydrogen bonds between the pyridine N and Lys33 in CDK2 over 50 ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-1,3-thiazol-2-yl)pyridine
Reactant of Route 2
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2-(4-Bromo-1,3-thiazol-2-yl)pyridine

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